Methyl 3-bromo-2-ethoxy-5-formylbenzoate
Description
Methyl 3-bromo-2-ethoxy-5-formylbenzoate is a multifunctional aromatic ester featuring a bromine atom at position 3, an ethoxy group at position 2, and a formyl group at position 3. This compound is of significant interest in organic synthesis due to its reactive sites, which enable diverse transformations, such as nucleophilic substitutions (via the bromine) and condensation reactions (via the aldehyde group).
Properties
IUPAC Name |
methyl 3-bromo-2-ethoxy-5-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-10-8(11(14)15-2)4-7(6-13)5-9(10)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHSZLVNPKMBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-ethoxy-5-formylbenzoate typically involves the bromination of a suitable benzoate precursor followed by formylation and ethoxylation reactions. One common method involves the bromination of methyl 2-ethoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then subjected to formylation using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-ethoxy-5-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of hydroxylated benzoates.
Oxidation: Formation of carboxylated benzoates.
Scientific Research Applications
Methyl 3-bromo-2-ethoxy-5-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-ethoxy-5-formylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and formyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Differences from Target Compound |
|---|---|---|---|---|
| Methyl 3-bromo-5-methylbenzoate | Br (3), CH₃ (5) | C₉H₉BrO₂ | 229.07 | Lacks ethoxy (position 2) and formyl (5) |
| Methyl 5-bromo-2-formylbenzoate | Br (5), CHO (2) | C₉H₇BrO₃ | 259.05 | Bromine at position 5; no ethoxy group |
| Ethyl 3-bromo-5-cyano-2-formylbenzoate | Br (3), CN (5), CHO (2), Ethyl ester | C₁₁H₈BrNO₃ | 298.10 | Ethyl ester; cyano group instead of ethoxy |
| Methyl 3-bromo-5-(hydroxymethyl)benzoate | Br (3), CH₂OH (5) | C₉H₉BrO₃ | 245.07 | Hydroxymethyl instead of formyl at C5 |
Key Observations :
- Positional Isomerism : Bromine placement (e.g., 3 vs. 5) significantly alters electronic properties and reactivity. For instance, bromine at position 3 (as in the target compound) enhances electrophilic substitution at adjacent positions compared to bromine at position 5 .
- Functional Group Variations: The ethoxy group (position 2) in the target compound improves solubility in polar aprotic solvents compared to methyl or cyano substituents in analogs . The formyl group (position 5) enables aldol or Schiff base reactions, unlike hydroxymethyl or methyl groups in analogs .
- Ester Group Impact: Methyl esters (target compound) generally exhibit lower steric hindrance and higher volatility than ethyl esters, as seen in Ethyl 3-bromo-5-cyano-2-formylbenzoate .
Physicochemical Properties
While direct data for the target compound is scarce, comparisons with analogs suggest:
- Solubility: The ethoxy group enhances solubility in organic solvents (e.g., DMF, ethanol) compared to cyano or hydroxymethyl groups .
- Stability : The formyl group may reduce thermal stability relative to methyl or hydroxymethyl analogs, as aldehydes are prone to oxidation .
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3-bromo-2-ethoxy-5-formylbenzoate, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves multi-step functionalization of benzoate esters. For example:
- Step 1: Bromination and alkoxy substitution on a benzoate scaffold using reagents like 2,4,6-trichlorotriazine (TCT) and methoxyphenol under reflux conditions .
- Step 2: Formylation via Vilsmeier-Haack or Duff reactions to introduce the aldehyde group at the 5-position.
Key factors affecting yield include: - Temperature control (< 80°C to avoid ester hydrolysis).
- Stoichiometric ratios (e.g., 1:1 equivalents of TCT and methoxyphenol to minimize side products).
- Solvent choice (DMF for polar intermediates, dichloromethane for non-polar steps).
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield Range | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | DCM | 0–25 | 60–75% | |
| Formylation | POCl₃/DMF | DCE | 80 | 50–65% |
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR:
- IR: Strong C=O stretches for ester (~1720 cm⁻¹) and aldehyde (~1680 cm⁻¹) .
- X-ray Crystallography: Use SHELXL for structural refinement; prioritize high-resolution data (R-factor < 5%) to resolve bromine and ethoxy group orientations .
Advanced Research Questions
Q. What mechanistic insights explain competing substitution pathways during bromination of the benzoate scaffold?
Methodological Answer: Bromination at the 3-position is influenced by:
- Steric effects: Ethoxy groups at the 2-position hinder ortho substitution, directing bromine to the para position relative to the ester.
- Electronic effects: The electron-withdrawing ester group deactivates the ring, favoring electrophilic substitution at the meta position.
Contradictions in regioselectivity may arise from solvent polarity (e.g., DCM vs. THF) or catalyst choice (FeBr₃ vs. AlCl₃). To resolve, perform kinetic studies with in-situ NMR monitoring .
Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for this compound?
Methodological Answer:
- Refinement Software: Use SHELXL with high-resolution data (>1.0 Å) to model disorder in the ethoxy group or bromine positions .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.
- Thermal Parameters: Anomalous displacement parameters (Ueq > 0.08 Ų) may indicate dynamic disorder; consider low-temperature data collection (100 K) .
Q. Table 2: Crystallographic Data Validation
| Parameter | Acceptable Range | Observed Value | Resolution |
|---|---|---|---|
| R-factor | < 5% | 4.2% | 0.84 Å |
| C-Br Bond Length | 1.89–1.93 Å | 1.91 Å | 1.02 Å |
Q. What strategies optimize the stability of this compound in aqueous media for biological assays?
Methodological Answer:
Q. How can computational methods predict reactivity in cross-coupling reactions involving the bromine substituent?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to model Suzuki-Miyaura coupling transitions. Focus on activation energy barriers for bromine vs. competing substituents.
- Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on Pd(0) catalyst coordination .
Q. What pharmacological applications are explored for derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
